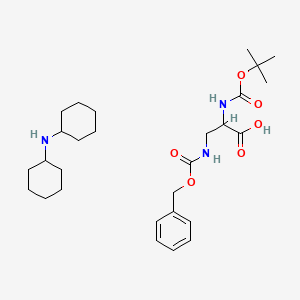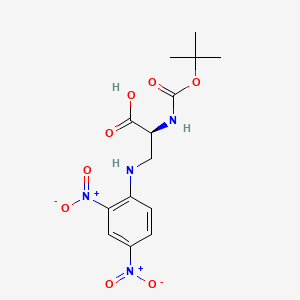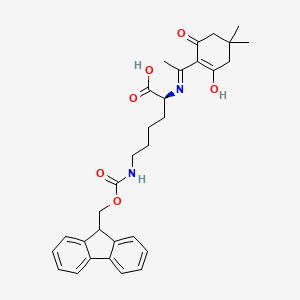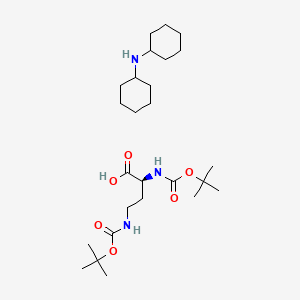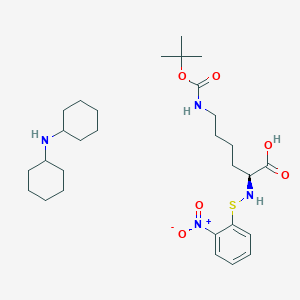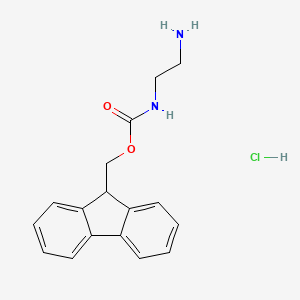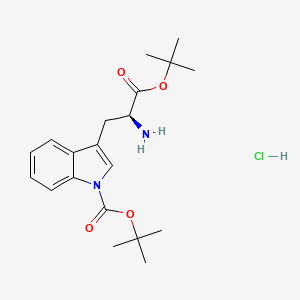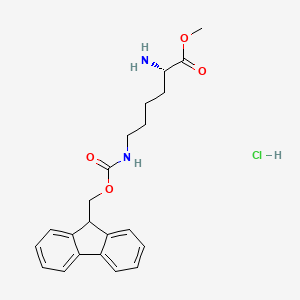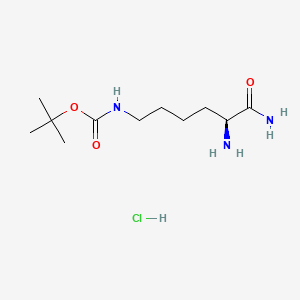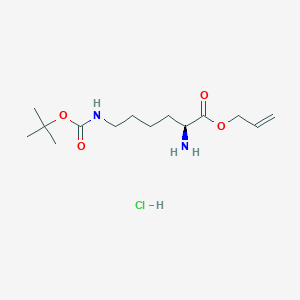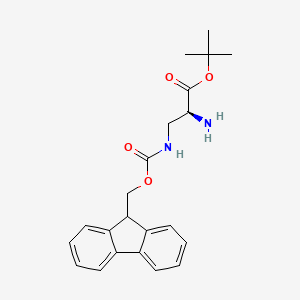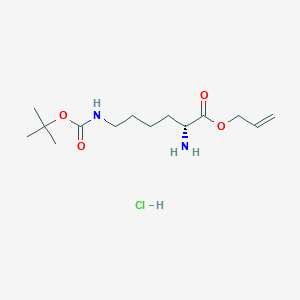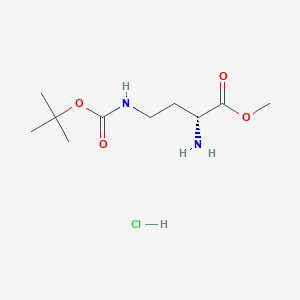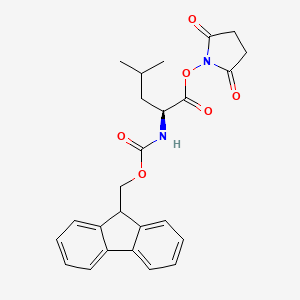
Fmoc-Leu-OSu
描述
9-Fluorenylmethyloxycarbonyl-L-leucine N-hydroxysuccinimide ester: is a compound widely used in organic synthesis, particularly in the field of peptide synthesis. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group. This compound is known for its stability and ease of removal under basic conditions, making it a popular choice in solid-phase peptide synthesis.
科学研究应用
Chemistry:
Peptide Synthesis: Widely used in solid-phase peptide synthesis to protect amine groups.
Organic Synthesis: Used as a protecting group in various organic synthesis reactions.
Biology and Medicine:
Drug Development: Used in the synthesis of peptide-based drugs.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Industry:
Material Science: Used in the synthesis of functional materials with specific properties.
作用机制
Target of Action
Fmoc-Leu-OSu, or 9-fluorenylmethyloxycarbonyl-L-leucine N-hydroxysuccinimide ester, is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
This compound interacts with its targets (amine groups) by forming a carbamate linkage . This is achieved by reacting the amine group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group can be rapidly removed by a base, with piperidine often preferred due to its ability to form a stable adduct with the dibenzofulvene byproduct .
Biochemical Pathways
The use of this compound primarily affects the biochemical pathways involved in peptide synthesis. It enables the formation of peptides without unwanted side reactions by protecting the amine groups during the synthesis process . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the continuation of the peptide chain .
Pharmacokinetics
It’s worth noting that the fmoc group is rapidly removed by a base, which is a crucial aspect of its function in peptide synthesis .
Result of Action
The primary molecular effect of this compound’s action is the protection of amine groups during peptide synthesis, preventing unwanted side reactions . On a cellular level, the use of this compound allows for the synthesis of specific peptide sequences, which can have various effects depending on the nature of the peptide being synthesized.
Action Environment
The action of this compound is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can influence the stability and efficacy of this compound as a protecting group. Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy of this compound.
生化分析
Biochemical Properties
Fmoc-Leu-OSu plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins during the synthesis process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Instead, its impact is seen in the peptides it helps synthesize, which can then interact with cellular components and influence these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for amines in peptide synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules during the synthesis process. The Fmoc group can be removed under mildly basic conditions, allowing for further reactions to occur .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation . It is used in the early stages of peptide synthesis and is later removed, indicating its temporary role in the process .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, but does not directly affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are related to its role in peptide synthesis . It is transported to the site of peptide synthesis where it is used and later removed .
Subcellular Localization
The subcellular localization of this compound is related to the location of peptide synthesis within the cell . As it is a reagent used in peptide synthesis, it does not have a specific subcellular localization or function beyond this role .
准备方法
Synthetic Routes and Reaction Conditions:
Reaction with 9-Fluorenylmethyloxycarbonyl chloride: The compound can be synthesized by reacting 9-fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Reaction with 9-Fluorenylmethyloxycarbonyl azide: Another method involves reacting 9-fluorenylmethyloxycarbonyl chloride with sodium azide in sodium bicarbonate and aqueous dioxane.
Industrial Production Methods: The industrial production of 9-fluorenylmethyloxycarbonyl-L-leucine N-hydroxysuccinimide ester typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound undergoes substitution reactions where the 9-fluorenylmethyloxycarbonyl group is introduced to amines.
Deprotection Reactions: The 9-fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Piperidine: Used for the removal of the 9-fluorenylmethyloxycarbonyl group.
Sodium bicarbonate and aqueous dioxane: Used in the synthesis of the compound.
Major Products Formed:
相似化合物的比较
tert-Butyloxycarbonyl (Boc): Another protecting group used for amines, but it is removed under acidic conditions.
Benzyloxycarbonyl (Cbz): A protecting group that is removed by hydrogenolysis.
Uniqueness:
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-15(2)13-21(24(30)33-27-22(28)11-12-23(27)29)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQFIQIYPSPWHZ-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679808 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76542-83-1 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Fmoc-Leu-OSu in the synthesis of Leuprorelin as described in the research?
A1: this compound serves as a crucial starting material in the synthesis of Leuprorelin. [] The research paper describes a method where this compound undergoes a condensation reaction to form a dipeptide intermediate, Fmoc-Leu-Arg(pbf)-OH. This dipeptide is then utilized in solid-phase peptide synthesis to build the full-length Leuprorelin molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


